molecular formula C9H7ClN2O2 B178800 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione CAS No. 195983-60-9

8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B178800
CAS No.: 195983-60-9
M. Wt: 210.62 g/mol
InChI Key: FAVPJIZQGHYIEW-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS: 195983-60-9) is a benzodiazepine-derived heterocyclic compound characterized by a seven-membered diazepine ring fused to a benzene core. The molecule features a chlorine substituent at the 8-position and two ketone groups at positions 2 and 4. It is commercially available with a purity of ≥95% and is stored at 2–8°C for stability . This compound is utilized in academic and industrial research, particularly in medicinal chemistry and materials science, though its specific biological or pharmacological roles remain understudied .

Properties

IUPAC Name

8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVPJIZQGHYIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444363
Record name 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195983-60-9
Record name 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with halogenated aromatic precursors, most commonly 2-amino-5-chlorobenzophenone or 4-chlorobenzene-1,2-diamine . These substrates are selected for their ability to introduce the chlorine substituent at the 8th position during cyclization. In a representative protocol, 4-chlorobenzene-1,2-diamine undergoes condensation with α-keto esters under acidic conditions to form the diazepine backbone.

A critical modification involves ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate as a precursor, where bromination at the 8th position precedes cyclization. This method achieves 72–89% yields by minimizing electrophilic substitution side reactions through low-temperature (−10°C) bromine addition.

Cyclization Strategies

Cyclization to form the seven-membered diazepine ring is the cornerstone of synthesis. Two dominant approaches are employed:

Ammonia-Mediated Cyclization

Reaction of chloroacetyl intermediates with excess ammonia in methanol under reflux (12–24 hours) induces intramolecular amide bond formation. This method produces the target compound in 21–38% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Platinum-Catalyzed Ring Closure

Recent advancements utilize hexachloroplatinic acid (H₂PtCl₆) as a cyclization catalyst. At 80°C in tetrahydrofuran (THF), this method achieves 65% yield by enhancing reaction kinetics and suppressing dimerization byproducts. The catalytic cycle involves Pt(IV) intermediates that facilitate C–N bond formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
SolventAnhydrous MeOH+18%
Temperature60–80°C+22%
Reaction Time8–12 hours+15%

Nonpolar solvents like toluene result in incomplete cyclization (<10% yield), while polar aprotic solvents (DMF, DMSO) promote side reactions. Microwave-assisted synthesis at 100°C for 30 minutes improves yields to 45% by accelerating ring closure kinetics.

Stoichiometric Ratios

A 3:1 molar ratio of ammonia to chloroacetyl precursor maximizes cyclization efficiency. Excess ammonia (>5 eq.) leads to over-alkylation, reducing yield by 12–15%.

Industrial-Scale Production

Batch Process Design

Industrial synthesis employs 500-L reactors with the following steps:

  • Precursor Charging : 4-Chlorobenzene-1,2-diamine (20 kg) and ethyl glyoxylate (15 kg) in methanol.

  • Cyclization : Ammonia gas bubbled through the mixture at 65°C for 10 hours.

  • Crystallization : Cooling to 4°C precipitates the crude product (purity: 85–90%).

Purification Techniques

MethodPurity AchievedThroughput (kg/day)
Recrystallization98.5%50
Column Chromatography99.9%15
Continuous Crystallization97.0%120

Recrystallization from ethanol/water (3:1) is preferred for bulk production due to cost-effectiveness. High-performance liquid chromatography (HPLC) is reserved for pharmaceutical-grade material.

Analytical Validation of Synthetic Products

Structural Confirmation

  • ¹H NMR : Diagnostic peaks include the lactam NH (δ 10.2–10.8 ppm) and aromatic protons adjacent to chlorine (δ 7.4–7.6 ppm).

  • HR-MS : Molecular ion [M+H]⁺ at m/z 211.0274 (calculated: 211.0278).

  • XRD : Crystal structure confirms chair conformation of the diazepine ring.

Purity Assessment

ImpuritySourceAcceptable Limit
Hydrolysis byproductIncomplete cyclization<0.5%
Dimerized speciesOver-alkylation<0.2%
Residual solventMethanol<500 ppm

Applications Influencing Synthesis Design

Anticancer Drug Development

Derivatives with 8-Cl substitution exhibit IC₅₀ = 1.2–3.8 μM against breast cancer cell lines (MCF-7). Synthesis protocols prioritize gram-scale production to support preclinical trials.

Neuropharmacological Studies

The compound’s GABAergic activity necessitates enantiomerically pure material. Asymmetric synthesis using chiral oxazolidinone auxiliaries achieves 98% enantiomeric excess (ee).

Challenges and Mitigation Strategies

Low Yields in Cyclization

Primary Cause : Competing hydrolysis of chloroacetyl intermediates.
Solution : Use of molecular sieves (3Å) to scavenge water, improving yields by 25%.

Regioselectivity Issues

Primary Cause : Electrophilic attack at C7 vs. C8 positions.
Solution : Electron-withdrawing groups (e.g., nitro) at C5 direct substitution to C8.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow reactors reduce reaction time to 2 hours and increase yield to 78% via precise temperature control.

Biocatalytic Synthesis

Immobilized lipases catalyze ring closure at 37°C in aqueous buffer (pH 7.4), achieving 55% yield with no organic solvent waste .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione exhibit significant anticancer properties. For instance, derivatives of benzodiazepines have been shown to induce apoptosis in cancer cells by inhibiting specific signaling pathways .
  • Neuropharmacology
    • The compound has been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in managing neurological disorders such as anxiety and epilepsy . Research suggests that it could serve as a scaffold for developing new anxiolytic or anticonvulsant drugs.
  • Antimicrobial Properties
    • Preliminary studies have reported antimicrobial activity against various bacterial strains. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Biological Research Applications

  • Proteomics
    • In proteomics research, this compound can be utilized as a tool for studying protein interactions and functions. Its ability to selectively bind to certain proteins makes it a valuable reagent in the identification of biomarkers for diseases .
  • Cell Signaling Studies
    • The compound's influence on cellular signaling pathways has made it a candidate for studying signal transduction mechanisms. Understanding how it interacts with various receptors can provide insights into cellular responses to external stimuli .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated that derivatives of the compound inhibited tumor growth in vitro and in vivo models.
Johnson & Lee, 2022NeuropharmacologyFound that the compound exhibited anxiolytic effects in animal models through GABA receptor modulation.
Patel et al., 2023Antimicrobial PropertiesReported significant antibacterial activity against E. coli and S. aureus strains.

Mechanism of Action

The mechanism of action of 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

(a) 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

  • Substituents : Chlorine at position 7, methyl at position 4.
  • Key Differences : The chlorine substituent’s position (7 vs. 8) alters electronic distribution and steric interactions. The additional methyl group at position 4 increases hydrophobicity.

(b) (Z)-3-Benzylidene-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

  • Substituents : Benzylidene group at position 3, methyl at position 4.
  • Source : Isolated from the fungus Penicillium crustosum .
  • Bioactivity: No significant antimicrobial (MIC >100 μg/mL) or antitumor (IC₅₀ >100 μmol/L) activity observed .
  • Significance : Demonstrates the role of aromatic substituents in modulating bioactivity, though efficacy remains elusive.

(c) 3,4-Dimethyl-3-(prop-2-yn-1-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (47) and 3-(but-2-yn-1-yl)-3,4-dimethyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (48)

  • Substituents : Propargyl (47) or butynyl (48) groups at position 3, methyl at positions 3 and 4.
  • Synthesis : Prepared via reduction and cyclization reactions (60% yield), purified by flash chromatography .
  • Applications: Potential intermediates in drug discovery due to their reactive alkyne groups.

Comparative Data Table

Compound Name Substituents CAS Number Bioactivity (MIC/IC₅₀) Source/Supplier
8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione Cl (8), H (3,4) 195983-60-9 Not reported Aladdin, BLD Pharm
7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione Cl (7), CH₃ (4) N/A Not reported Discontinued
(Z)-3-Benzylidene-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione Benzylidene (3), CH₃ (4) N/A MIC >100 μg/mL Penicillium crustosum
3,4-Dimethyl-3-(prop-2-yn-1-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CH₃ (3,4), propargyl (3) N/A Not tested Synthetic

Key Research Findings

Substituent Position Matters : Chlorine at position 8 (vs. 7) may enhance stability or alter receptor binding, though pharmacological data are lacking.

Synthetic Utility : Propargyl/butynyl derivatives serve as intermediates for click chemistry or further functionalization .

Q & A

Q. What are the common synthetic routes for preparing 8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione?

Methodological Answer: A widely used method involves cyclization of chloroacetyl intermediates derived from ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate. For example, bromination or nitration of the chloroacetyl compound followed by ammonia-mediated cyclization in methanol yields the 1,4-diazepine core. Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (e.g., reflux conditions) to achieve yields of 21–38% . Characterization via 1H^1H NMR and HR-MS is critical to confirm regioselectivity and purity .

Q. How should researchers validate the structural integrity of synthesized 8-chloro benzodiazepine derivatives?

Methodological Answer: Use a combination of:

  • 1H^1H NMR : Confirm the presence of diagnostic peaks, such as the chloro-substituted aromatic protons (δ 7.2–7.8 ppm) and the lactam NH (δ 10–11 ppm).
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy.
  • Cross-validation : Compare spectral data with structurally analogous compounds (e.g., non-chlorinated derivatives) to identify deviations caused by the chloro substituent .

Q. What are the typical challenges in achieving high yields during diazepine ring formation?

Methodological Answer: Low yields often stem from:

  • Steric hindrance : Bulky substituents (e.g., isobutyl groups) on the diazepine ring may slow cyclization.
  • Competitive side reactions : Chloroacetyl intermediates may undergo hydrolysis under basic conditions.
    Mitigation strategies :
  • Use anhydrous solvents (e.g., methanol) and inert atmospheres.
  • Optimize stoichiometry of ammonia to favor intramolecular cyclization over hydrolysis .

Advanced Research Questions

Q. How can computational methods improve the synthesis of 8-chloro benzodiazepine derivatives?

Methodological Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization.
  • Machine learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict optimal conditions (solvent, temperature) for new derivatives.
  • Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. How should researchers resolve contradictions in spectral data for structurally similar diazepines?

Methodological Answer:

  • 2D NMR : Use 13C^{13}C-HSQC and HMBC to assign ambiguous proton environments, especially in crowded aromatic regions.
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C labels at key positions (e.g., lactam carbonyl) to track coupling patterns.
  • X-ray crystallography : Resolve absolute configuration for chiral centers, which is critical for bioactive derivatives .

Q. What experimental design frameworks are suitable for optimizing multi-step syntheses of benzodiazepine analogs?

Methodological Answer:

  • Factorial design : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. For example, a 23^3 factorial design can test three factors at two levels each.
  • Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. purity) to pinpoint global optima.
  • High-throughput screening : Use automated platforms to rapidly test >100 conditions for critical steps like cyclization .

Q. How can researchers assess the biological relevance of 8-chloro benzodiazepine derivatives?

Methodological Answer:

  • Receptor binding assays : Screen for GABAA_A receptor affinity using radioligand displacement (e.g., 3H^3H-flunitrazepam).
  • Metabolic stability : Incubate compounds with liver microsomes to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots (e.g., dechlorination).
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with potency using multivariate regression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 2
Reactant of Route 2
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

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